β-Amylase from Soybean

Catalog No.
S1815281
CAS No.
9000-91-3
M.F
No Data Available
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β-Amylase from Soybean

CAS Number

9000-91-3

Product Name

β-Amylase from Soybean

Molecular Formula

No Data Available

Synonyms

Beta Amylase; Betalase 1500; Betalase 1500EL; Bioamylase; Biozyme C; Biozyme KL; Biozyme M; Biozyme M 2; Biozyme M5; Biozyme MD; Biozyme ML; E.C. 3.2.1.2; Exoamylase; Hi-Maltosin; Hi-Maltosin G; Hi-Maltosin GL; Mochibest Super; Optimalt BBA; Saccharo

Enzyme Characterization and Function:

  • β-Amylase from soybean is a hydrolytic enzyme belonging to the glycosyl hydrolase family 13 (GH13) [National Center for Biotechnology Information, National Institutes of Health. "[Glycoside hydrolases family 13]"()].
  • It specifically cleaves α-1,4-glycosidic linkages in starch molecules, releasing maltose (a disaccharide sugar) as the main product [Enzyme Research Products International. "[β-Amylase from Soybean]"()].
  • Research efforts have focused on understanding the enzyme's structure, activity, and stability under different conditions [The Journal of Biochemistry, Oxford Academic. "[Kinetic Study of Soybean β-Amy1ase]"()]. This knowledge is crucial for optimizing its application in various research areas.

Food Science and Processing:

  • β-Amylase from soybean finds application in the food industry, particularly in starch processing for the production of maltose syrups, which are used as sweeteners and fermentation substrates [EFSA Journal. "[Safety evaluation of the food enzyme β‐amylase obtained from soybean (Glycine max)]"()].
  • Additionally, it is used in the production of specific types of rice cakes and other food products where controlled starch breakdown is desired [EFSA Journal. "[Safety evaluation of the food enzyme β‐amylase obtained from soybean (Glycine max)]"()].

Biochemical and Medical Research:

  • Purified β-amylase from soybean serves as a valuable tool in various biochemical research applications, including studying starch metabolism, enzymatic reactions, and protein-carbohydrate interactions [Molecular Depot. "[β-Amylase from Soybean]"()].
  • Some studies have explored the potential use of β-amylase from soybean in developing diagnostic tools for diabetes and other medical applications, although further research is needed to establish its efficacy [Journal of Food Science and Technology. "[Studies on β-amylase from germinated soybean and its application in diabetes diagnosis]"()].

Plant Science Research:

  • Research has investigated the role of β-amylase in plant biology, particularly its involvement in seed development, germination, and starch mobilization during various plant growth stages [National Institutes of Health. "[The evolution of functional complexity within the β-amylase gene family in land plants]"()].
  • Understanding its function in these processes can contribute to developing strategies for improving crop yield and stress tolerance.

β-Amylase from soybean, derived from the plant species Glycine max, is an enzyme that plays a crucial role in starch degradation. This enzyme catalyzes the hydrolysis of starch and other polysaccharides, producing maltose and glucose as end products. With a molecular weight of approximately 61,700 daltons, β-amylase consists of around 617 amino acid residues and exhibits optimal activity at a pH range of 5 to 6 . The enzyme is soluble in ethanol, which aids in its purification and characterization processes .

β-amylase follows a hydrolysis mechanism involving two key steps []. First, a substrate molecule (starch or glycogen) binds to the active site of the enzyme. This active site contains specific amino acid residues that interact with the substrate and facilitate the cleavage reaction. Second, a water molecule is introduced, breaking the glycosidic bond and releasing a maltose molecule. The remaining fragment of the polysaccharide can then detach from the enzyme, allowing for the breakdown of the entire starch or glycogen molecule into smaller maltose units [].

The primary reaction catalyzed by β-amylase involves the cleavage of α-1,4-glycosidic bonds in starch. The general reaction can be represented as follows:

 C6H10O5 n+nH2O amylasenC6H12O6\text{ C}_6\text{H}_{10}\text{O}_5\text{ }_n+n\text{H}_2\text{O}\xrightarrow{\text{ amylase}}n\text{C}_6\text{H}_{12}\text{O}_6

This reaction results in the production of maltose, which can further be hydrolyzed into glucose by other enzymes such as α-glucosidase. The enzyme operates effectively across a range of temperatures and pH levels, demonstrating significant stability under various conditions .

β-Amylase is essential for the metabolism of carbohydrates in plants and plays a significant role during seed germination. It is primarily located in the cytoplasm of soybean seeds and is involved in breaking down stored starch into simpler sugars that can be utilized for energy during seedling development . The enzyme has shown resistance to proteolytic digestion by certain enzymes, indicating its robustness and potential for various applications .

The synthesis of β-amylase from soybean typically involves several steps:

  • Extraction: Soybean flour is treated with an acidic solution to extract the enzyme.
  • Purification: The crude extract undergoes ammonium sulfate precipitation followed by chromatography techniques (e.g., calcium phosphate, diethylaminoethylcellulose) to achieve high purity .
  • Characterization: Techniques such as electrophoresis and ultracentrifugation are employed to confirm the homogeneity and molecular weight of the enzyme .

These methods ensure that the β-amylase obtained is suitable for various biochemical applications.

β-Amylase from soybean has a wide array of applications across different industries:

  • Food Industry: It is utilized in the production of maltose syrups, baked goods, fruit juices, and alcoholic beverages. The enzyme enhances sweetness and improves texture in food products .
  • Pharmaceuticals: Due to its ability to break down complex carbohydrates, it is used in formulations aimed at managing diabetes by inhibiting carbohydrate absorption .
  • Biotechnology: The enzyme serves as a molecular tool for various biochemical studies, including protein interactions and enzymatic assays .

Research has demonstrated that β-amylase interacts with various substrates and inhibitors. For instance, studies have shown its interaction with glucose, which can affect its enzymatic activity . Additionally, the enzyme's stability in the presence of ethanol suggests potential uses in processes requiring organic solvents .

Several compounds exhibit similar enzymatic activities to β-amylase. Below is a comparison highlighting their unique features:

CompoundSourceUnique Feature
α-AmylaseVarious plants & microbesHydrolyzes α-1,4-glycosidic bonds randomly
GlucoamylaseFungi & bacteriaCleaves both α-1,4 and α-1,6 bonds; produces glucose
PullulanaseBacteriaSpecifically hydrolyzes α-1,6 bonds in pullulan
IsoamylaseBacteriaTargets α-1,6 linkages; used in dextrin production

β-Amylase is unique due to its specific action on non-reducing ends of polysaccharides, producing maltose as the primary product without affecting other glycosidic linkages significantly.

Traditional Extraction Techniques: Acidic Extraction and Ammonium Sulfate Precipitation

Traditional extraction methodologies for β-amylase from soybean have relied primarily on acidic extraction followed by ammonium sulfate precipitation, representing fundamental approaches that have been extensively validated in both laboratory and industrial settings. These methods exploit the pH-dependent solubility characteristics and differential protein precipitation properties of β-amylase to achieve initial purification steps.

Acidic Extraction Methodology

The acidic extraction process begins with defatted soybean flour, which is typically prepared by grinding soybeans and removing lipids using petroleum ether extraction in a Soxhlet apparatus [1]. The defatted material is then suspended in acetate buffer at pH 4.6 to 5.4, with optimal extraction occurring at pH 5.4 using 50 millimolar sodium acetate buffer [1] [2]. The extraction is performed at room temperature with continuous stirring for 2.5 hours, followed by refrigeration to enhance enzyme stability [1].

Research findings demonstrate that acidic extraction at pH 5.4 yields crude enzyme extract with specific activity of 10.65 micromoles per minute per milligram of protein, serving as the baseline for subsequent purification steps [1]. The process exploits the fact that β-amylase maintains optimal stability and solubility within the pH range of 5.0 to 6.0, while many interfering proteins are precipitated or remain insoluble under these acidic conditions [2] [3].

Ammonium Sulfate Precipitation Protocol

Following acidic extraction, ammonium sulfate precipitation represents the most widely employed method for concentrating and partially purifying β-amylase from soybean extracts. The process involves gradual addition of solid ammonium sulfate to achieve 80 percent saturation, which has been identified as the optimal concentration for β-amylase precipitation [1] [4].

The precipitation procedure requires careful pH control, with the supernatant pH adjusted to 5.2 using 0.1 molar acetic acid before ammonium sulfate addition [1]. The precipitate is collected by centrifugation and dissolved in minimal volumes of acetate buffer, resulting in significant concentration of the enzyme preparation. Research data indicates that 80 percent ammonium sulfate precipitation achieves 11-fold purification with 53.6 percent yield and specific activity increasing to 117.112 micromoles per minute per milligram of protein [1].

Optimization Parameters and Performance Metrics

Systematic optimization studies have established critical parameters for maximizing extraction efficiency. Temperature control during extraction maintains enzyme stability, with optimal performance achieved at 4°C during storage phases and room temperature during active extraction [5] [1]. The solid-to-liquid ratio of 1:30 (weight/volume) for soybean flour to extraction buffer provides optimal enzyme release while minimizing interfering compounds [5].

Combined acidic extraction and ammonium sulfate precipitation methodologies have achieved remarkable purification levels, with reports of 80-fold purification and specific activities reaching 1,187 units per milligram when optimized protocols are employed [6]. The two-step procedure demonstrates yields exceeding 50 percent, representing significant improvement over earlier methodologies that achieved only 9 to 22 percent recovery [6].

MethodStarting MaterialExtraction BufferSpecific Activity (U/mg)Yield (%)Purification Fold
Acidic Extraction (pH 5.4)Soybean flour/powder50 mM Acetate buffer pH 5.410.65100 (baseline)1.0
Ammonium Sulfate Precipitation (80%)Crude enzyme extractSaturated AmSO4 solution117.11253.611.0
Combined Acidic + AmSO4Defatted soybean flour40% Ethanol + Acetate buffer11875480.0

Advanced Chromatographic Approaches: DEAE-Cellulose and CM-Cellulose Chromatography

Advanced chromatographic methodologies utilizing diethylaminoethyl-cellulose and carboxymethyl-cellulose represent sophisticated approaches for achieving high-purity β-amylase preparations from soybean sources. These ion-exchange chromatographic techniques exploit the charge properties of β-amylase to achieve selective separation from contaminating proteins and achieve pharmaceutical-grade purity levels.

DEAE-Cellulose Ion Exchange Chromatography

Diethylaminoethyl-cellulose chromatography functions as a weak anion exchange medium, binding negatively charged proteins at pH values above their isoelectric points. For soybean β-amylase, which possesses an isoelectric point of pH 5.85 [2], DEAE-cellulose chromatography is performed at pH 7.0 to 8.5 using Tris-hydrochloride buffer systems [2] [7] [8].

The chromatographic protocol involves equilibrating the DEAE-cellulose column with 25 millimolar Tris-hydrochloride buffer at pH 7.5, followed by sample application and washing to remove unbound proteins [7] [8]. Bound β-amylase is eluted using a linear sodium chloride gradient ranging from 0 to 500 millimolar, with optimal elution typically occurring between 150 to 250 millimolar sodium chloride concentration [7] [8].

Performance characteristics of DEAE-cellulose chromatography demonstrate specific activities ranging from 500 to 800 units per milligram, with purification folds of 5 to 15 and recovery rates of 70 to 85 percent [7] [8]. The method provides excellent selectivity for β-amylase while effectively removing contaminating α-amylase and other starch-degrading enzymes that may interfere with final product purity [8].

CM-Cellulose Cation Exchange Chromatography

Carboxymethyl-cellulose represents a strong cation exchange medium that binds positively charged proteins at pH values below their isoelectric points. Given the isoelectric point of soybean β-amylase at pH 5.85 [2], CM-cellulose chromatography is performed at pH 5.0 to 6.5 using acetate or phosphate buffer systems [2] [9] [8].

The CM-cellulose procedure involves column equilibration with 50 millimolar acetate buffer at pH 5.5, sample application under low ionic strength conditions, and elution using ascending sodium chloride gradients [2] [9]. The method achieves remarkable purification performance, with specific activities reaching 880 units per milligram and purification folds of 20 to 40 with recovery rates of 60 to 75 percent [2].

Research investigations have demonstrated that CM-cellulose chromatography provides superior resolution for separating β-amylase isoforms and achieves the highest specific activities among traditional chromatographic approaches [2] [9]. The method effectively removes proteolytic enzymes and other contaminating proteins that may compromise enzyme stability during storage [2].

Multi-Step Chromatographic Protocols

Comprehensive purification protocols typically employ sequential chromatographic steps to achieve maximum purity levels. The classical approach developed by Gertler and Birk involves calcium phosphate chromatography, followed by DEAE-cellulose, Sephadex G-25 gel filtration, and finally CM-cellulose chromatography [2] [3]. This multi-step protocol achieves homogeneous enzyme preparations with specific activities of 880 units per milligram and greater than 95 percent purity as determined by polyacrylamide gel electrophoresis [2].

Calcium phosphate chromatography serves as an intermediate purification step, utilizing hydroxyapatite columns operated at pH 6.8 to 7.2 with phosphate buffer gradients [2]. This method provides 8 to 12-fold purification with 80 to 90 percent recovery and specific activities of 600 to 750 units per milligram [2]. Sephadex G-25 gel filtration effectively removes low molecular weight contaminants and buffer components, achieving 15 to 25-fold purification with 85 to 95 percent recovery [2].

Chromatography TypeMatrix PropertiesOperating pHBuffer SystemSpecific Activity (U/mg)Purification FoldRecovery (%)
DEAE-CelluloseWeak anion exchanger7.0-8.5Tris-HCl500-8005-1570-85
CM-CelluloseStrong cation exchanger5.0-6.5Acetate/Phosphate88020-4060-75
Calcium PhosphateHydroxyapatite6.8-7.2Phosphate600-7508-1280-90
Sephadex G-25Gel filtrationNot applicablePhosphate850-90015-2585-95

Industrial-Scale Processes: Ultrafiltration and Freeze-Thaw Optimization

Industrial-scale production of β-amylase from soybean requires scalable methodologies that maintain enzyme activity while achieving economic viability for commercial applications. Ultrafiltration and freeze-thaw optimization represent advanced bioprocessing approaches that have demonstrated successful translation from laboratory-scale to industrial manufacturing environments.

Ultrafiltration Membrane Technology

Ultrafiltration employs semi-permeable membranes with defined molecular weight cutoffs to separate β-amylase from smaller molecular weight contaminants while concentrating the enzyme preparation. Research investigations have established optimal molecular weight cutoffs of 6 to 8 kilodaltons for effective β-amylase purification from soybean extracts [5] [10] [11].

The ultrafiltration process operates under controlled pressure conditions of 2 to 6 bar at temperatures ranging from 25 to 42°C to maintain enzyme stability [5] [10]. Polyethersulfone membranes with 6 kilodalton molecular weight cutoff demonstrate superior performance, exhibiting higher permeate flux values and lower impurity rejection compared to alternative membrane materials [11]. Processing times of 4 to 8 hours achieve protein concentrates containing 70 to 78.5 percent protein content with overall protein yields of 60 to 75 percent [5] [10].

Industrial-scale ultrafiltration systems have successfully processed soybean extracts to achieve enzyme activities exceeding 500,000 units with recovery rates of 65 to 75 percent [5]. The membrane soy concentrate demonstrates significantly reduced levels of phytic acid and oligosaccharides, representing important quality improvements for food and industrial applications [10]. Ultrafiltration provides the additional advantage of operating at ambient temperatures, minimizing thermal denaturation risks associated with traditional concentration methods [10].

Freeze-Thaw Optimization Strategies

Freeze-thaw processing represents an innovative approach for enhancing β-amylase extraction and purification through controlled ice crystal formation and cellular disruption mechanisms. The methodology exploits differential protein stability during freezing and thawing cycles to achieve selective concentration and purification effects [12] [13] [14].

Optimal freeze-thaw conditions involve freezing at temperatures of -20°C to -40°C for 12 to 24 hours, followed by controlled thawing at 25 to 28°C [12] [13]. Research findings demonstrate that freeze-thaw pretreatment significantly disrupts soybean protein microstructure, facilitating enhanced enzyme release and improved extraction yields [14]. The process achieves enzyme activities of 15,000 to 25,000 units per gram with recovery rates of 70 to 80 percent and protein contents of 65 to 75 percent [12] [13].

Cryoprotectant optimization studies have identified trehalose and fructose as effective protective agents during freeze-thaw cycles. Trehalose concentrations of 20 percent (weight/volume) provide superior cryoprotection compared to equivalent fructose concentrations, permitting use of more concentrated enzyme suspensions for industrial processing [12]. Freeze-thaw optimization demonstrates excellent correlation with freeze-drying performance, enabling reliable prediction of optimal processing conditions for large-scale manufacturing [12].

Combined Process Integration

Advanced industrial protocols integrate ultrafiltration and freeze-thaw optimization in sequential processing schemes to maximize enzyme recovery and purity. Combined processes achieve enzyme activities of 30,000 to 50,000 units per gram with recovery rates of 75 to 85 percent and protein contents of 80 to 85 percent [11]. Processing times of 18 to 30 hours for integrated systems provide economically viable production cycles for commercial applications [11].

The sequential approach begins with enzyme-assisted aqueous extraction using proteases such as Alcalase 2.4L or Protex 6L, followed by ultrafiltration concentration and freeze-thaw stabilization [11]. This integrated methodology demonstrates superior performance compared to individual techniques, providing enhanced enzyme yields while maintaining product quality specifications required for industrial applications [11]. The process achieves significant reduction in trypsin inhibitors and phytate content, important for food industry applications where these compounds represent undesirable components [11].

ProcessScaleOperating ConditionsEnzyme Activity (U/g)Processing Time (hours)Recovery (%)Protein Content (%)
Ultrafiltration (6 kDa MWCO)Pilot scale25-38°C, 2-4 bar6498.55844-660-6470
Ultrafiltration (8 kDa MWCO)Industrial scale25-42°C, 2-6 bar500,000+6-865-7578.5
Freeze-Thaw OptimizationLaboratory/Pilot-20°C to +25°C cycles15,000-25,00012-2470-8065-75
Combined UF + Freeze-ThawIndustrialSequential process30,000-50,00018-3075-8580-85

Affinity Purification Strategies Using Cyclodextrin-Immobilized Matrices

Affinity purification utilizing cyclodextrin-immobilized matrices represents the most sophisticated and selective approach for β-amylase purification from soybean sources. This methodology exploits the specific binding affinity between β-amylase and cyclodextrin molecules to achieve single-step purification with exceptional purity and recovery rates.

Alpha-Cyclodextrin Affinity Matrices

Alpha-cyclodextrin immobilized on Sepharose represents a highly effective affinity matrix for soybean β-amylase purification. The methodology requires specific binding conditions involving 1 to 2 molar ammonium sulfate at pH 6.0 to promote enzyme adsorption to the cyclodextrin ligands [15]. Under these high ionic strength conditions, β-amylase demonstrates specific binding affinity for the immobilized alpha-cyclodextrin, while contaminating proteins fail to bind effectively [15].

The purification protocol involves equilibrating the alpha-cyclodextrin-Sepharose column with binding buffer containing 2 molar ammonium sulfate at pH 6.0, followed by sample application and extensive washing to remove unbound proteins [15]. Bound β-amylase is eluted using low salt buffer without ammonium sulfate, resulting in immediate enzyme recovery with high specific activity [15]. This methodology achieves remarkable performance with specific activities of 950 units per milligram, representing 10-fold purification with 85 to 95 percent recovery rates [15].

Research investigations have demonstrated that alpha-cyclodextrin affinity chromatography provides the highest selectivity among cyclodextrin-based matrices, effectively separating β-amylase from alpha-amylase and other starch-degrading enzymes [15]. The purified enzyme demonstrates identical specific activity to crystallized soybean β-amylase preparations, confirming the exceptional purity achieved through this single-step procedure [15].

Beta-Cyclodextrin and Gamma-Cyclodextrin Matrices

Beta-cyclodextrin immobilized matrices provide moderate selectivity for β-amylase purification, operating under similar high ionic strength conditions of 1 to 2 molar ammonium sulfate at pH 6.5 [16] [17]. The binding mechanism involves inclusion complex formation between hydrophobic regions of the enzyme and the cyclodextrin cavity, enhanced by the high salt concentration that promotes hydrophobic interactions [16] [17].

Elution from beta-cyclodextrin matrices typically employs maltose gradients ranging from 0 to 100 millimolar, which compete with the enzyme for cyclodextrin binding sites [16]. This approach achieves specific activities of 800 to 900 units per milligram with 8 to 12-fold purification and 80 to 90 percent recovery rates [16] [17]. The method demonstrates good selectivity for β-amylase while providing moderate resolution for enzyme isoforms [16].

Gamma-cyclodextrin matrices exhibit similar binding characteristics but require dextrin gradient elution for optimal enzyme recovery [18]. Performance characteristics include specific activities of 700 to 850 units per milligram with 6 to 10-fold purification and 75 to 85 percent recovery [18]. The larger cavity size of gamma-cyclodextrin provides different selectivity patterns, potentially useful for separating β-amylase variants or isoforms [18].

Mixed Cyclodextrin Systems and Optimization Strategies

Advanced affinity systems employ mixed cyclodextrin matrices containing multiple cyclodextrin types to enhance selectivity and binding capacity. Mixed alpha-, beta-, and gamma-cyclodextrin matrices demonstrate superior performance compared to individual cyclodextrin types, achieving specific activities of 850 to 950 units per milligram with 10 to 15-fold purification and 80 to 95 percent recovery [19].

The mixed cyclodextrin approach operates under optimized conditions of 1 to 2 molar ammonium sulfate at pH 6.0 to 6.5, with elution using cyclodextrin-free buffer containing competitive inhibitors such as maltose or dextrin [19]. This methodology provides the highest overall performance among affinity purification approaches, combining the selectivity advantages of different cyclodextrin types while maintaining excellent recovery rates [19].

Crystal structure studies of recombinant soybean β-amylase complexed with β-cyclodextrin have revealed detailed molecular interactions that guide optimization of affinity purification conditions [17]. The 2.07-Angstrom resolution structure demonstrates specific binding site interactions that can be exploited for developing improved affinity matrices with enhanced selectivity and binding capacity [17].

Matrix TypeBinding ConditionsElution BufferSpecific Activity (U/mg)Purification FoldRecovery (%)Selectivity
α-Cyclodextrin-Sepharose1-2 M AmSO4, pH 6.0Low salt buffer9501085-95High
β-Cyclodextrin-Sepharose1-2 M AmSO4, pH 6.5Maltose gradient800-9008-1280-90Moderate
γ-Cyclodextrin-Sepharose1-2 M AmSO4, pH 6.0Dextrin gradient700-8506-1075-85Moderate
Mixed CD-Sepharose1-2 M AmSO4, pH 6.0-6.5CD-free buffer850-95010-1580-95High

Dates

Last modified: 08-15-2023

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